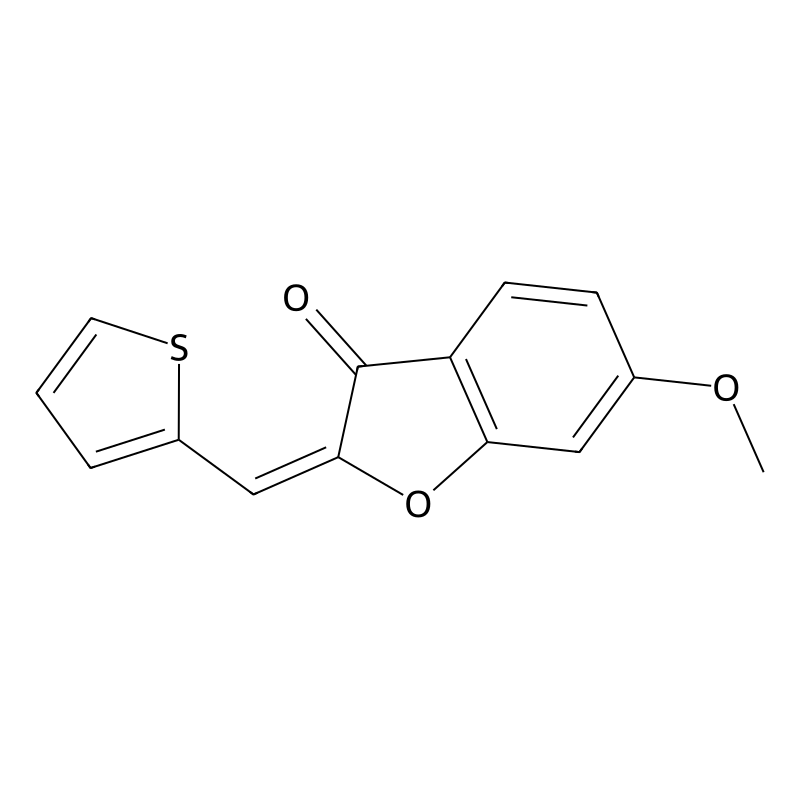

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is a chemical compound with the molecular formula C16H12O2S. It is characterized by a yellowish-brown solid form and possesses a distinctive strong odor. The compound has a melting point of 119-120°C and a boiling point of approximately 419.5°C. While it is insoluble in water, it dissolves readily in organic solvents such as ethanol, ether, and chloroform. This compound is also known as MTB or 6-Methoxythiochroman-4-one and serves as a significant precursor in medicinal chemistry for synthesizing biologically active molecules .

- Knoevenagel Condensation: This reaction is utilized to form carbon-carbon double bonds, enhancing the compound's reactivity.

- Michael Addition: This reaction allows for the formation of new carbon-carbon bonds, which is crucial for developing more complex structures.

- Electrophilic Aromatic Substitution: Given the presence of aromatic rings, this reaction can occur at various positions on the benzofuranone structure.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with potential therapeutic effects.

Research indicates that 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- exhibits several notable biological properties:

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in various biological models.

- Antimicrobial Properties: It has demonstrated effectiveness against several bacterial strains.

- Antitumor Effects: In vitro and in vivo studies suggest potential efficacy in cancer treatment, indicating its role in inhibiting tumor growth and proliferation.

These biological activities highlight its potential as a therapeutic agent in treating diseases such as cancer and diabetes.

Several synthesis methods for 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- have been documented:

- Knoevenagel Condensation: This method involves the condensation of an aldehyde with a ketone in the presence of a base.

- Michael Addition Reaction: This process typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

- Cyclization Reactions: Various cyclization techniques can be employed to form the benzofuranone structure from simpler precursors.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- finds applications across multiple fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive molecules.

- Food Industry: Due to its unique aroma and flavor profile, it is utilized as a flavoring agent.

- Material Science: Its properties may be exploited in developing new materials with specific functionalities.

The versatility of this compound makes it valuable in both research and industrial applications.

Current research focuses on understanding how 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- interacts with biological systems:

- Protein Binding Studies: Investigating how this compound binds to various proteins can elucidate its mechanism of action.

- Metabolic Pathway Analysis: Understanding how it is metabolized can provide insights into its efficacy and safety profile.

These studies are crucial for assessing its potential therapeutic applications and safety in clinical settings .

Several compounds share structural similarities with 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3(2H)-Benzofuranone, 6-methoxy-2-(phenylmethylene) | C15H12O3 | Lacks sulfur; different aromatic substituent |

| 3(2H)-Benzofuranone, 6-methoxy-2-(3-methoxyphenylmethylene) | C17H14O4 | Contains an additional methoxy group on phenyl |

| 3(2H)-Benzofuranone, 6-methoxy-4-(thienylmethylene) | C16H12O3S | Different positioning of thienyl group |

The uniqueness of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- lies in its specific thienylmethylene substitution pattern which contributes to its distinct biological activities compared to these similar compounds. Its diverse applications and potential therapeutic benefits further underscore its significance in research and industry .